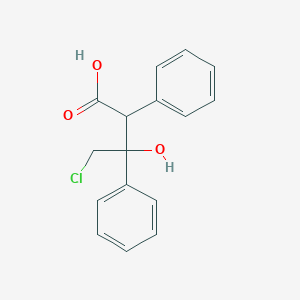
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid is an organic compound with the molecular formula C16H15ClO3 It is characterized by the presence of a chloro group, a hydroxyl group, and two phenyl groups attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with benzylmagnesium chloride (Grignard reagent) to form a tertiary alcohol intermediate. This intermediate is then subjected to oxidation to yield the desired product. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-chloro-3-oxo-2,3-diphenylbutanoic acid.
Reduction: Formation of 3-hydroxy-2,3-diphenylbutanoic acid.
Substitution: Formation of 4-amino-3-hydroxy-2,3-diphenylbutanoic acid or 4-thio-3-hydroxy-2,3-diphenylbutanoic acid.
科学的研究の応用
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids. Detailed studies on its molecular pathways are ongoing to elucidate its exact mechanism.
類似化合物との比較
Similar Compounds
4-Chloro-3-hydroxybenzoic acid: Shares the chloro and hydroxyl groups but has a simpler structure.
3-Hydroxy-2,3-diphenylpropanoic acid: Lacks the chloro group but has a similar backbone.
4-Chloro-3-oxo-2,3-diphenylbutanoic acid: An oxidized derivative of the compound.
Uniqueness
4-Chloro-3-hydroxy-2,3-diphenylbutanoic acid is unique due to the combination of its functional groups and the specific arrangement of its phenyl rings
特性
CAS番号 |
7468-10-2 |
|---|---|
分子式 |
C16H15ClO3 |
分子量 |
290.74 g/mol |
IUPAC名 |
4-chloro-3-hydroxy-2,3-diphenylbutanoic acid |
InChI |
InChI=1S/C16H15ClO3/c17-11-16(20,13-9-5-2-6-10-13)14(15(18)19)12-7-3-1-4-8-12/h1-10,14,20H,11H2,(H,18,19) |
InChIキー |
PQOAUXGNUMAXPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)C(CCl)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















